Titanium boride

Catalog No.
S1778144
CAS No.
12045-63-5
M.F
B2Ti
M. Wt
69.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium boride

CAS Number

12045-63-5

Product Name

Titanium boride

IUPAC Name

1,2-dibora-3λ4-titanacyclopropa-2,3-diene

Molecular Formula

B2Ti

Molecular Weight

69.49 g/mol

InChI

InChI=1S/2B.Ti

InChI Key

QYEXBYZXHDUPRC-UHFFFAOYSA-N

SMILES

B1=[Ti]=B1

Canonical SMILES

[B].[B].[Ti]

Titanium boride (TiB2) is an extremely hard ceramic material known for its exceptional properties including excellent heat conductivity, superior oxidation resistance, and outstanding wear resistance []. Unlike many ceramics, TiB2 exhibits reasonable electrical conductivity, making it valuable in specific applications []. Due to its unique combination of properties, titanium boride plays a significant role in various scientific research fields, particularly in material science and engineering [].


Molecular Structure Analysis

Titanium boride crystallizes in a hexagonal crystal structure known as hexagonal P1 (hP1) []. This structure consists of a lattice of titanium cations (Ti⁴⁺) surrounded by six boron anions (B⁶⁻) in a distorted octahedral arrangement. The strong covalent bonds between titanium and boron atoms contribute to the extreme hardness and high melting point of TiB2 [].


Chemical Reactions Analysis

Synthesis

Titanium diboride does not exist naturally. Several high-temperature methods are employed for its production, including:

  • Direct reaction: This method involves reacting titanium or its oxides/hydrides with elemental boron at temperatures exceeding 1000°C [].

Reaction Equation :2Ti + B₄ → 2TiB₂ []

Carbothermal reduction:* This technique utilizes a thermite reaction between titanium oxide (TiO₂) and boron oxide (B₂O₃) with the aid of carbon as a reducing agent at high temperatures [].

Reaction Equation :2TiO₂ + B₂O₃ + 5C → 2TiB₂ + 5CO []

Hydrogen reduction:* This method involves reducing boron halides (e.g., BF₃) with hydrogen gas in the presence of titanium or its halides to produce TiB2 powder [].

Other Relevant Reactions

Physical and Chemical Properties

  • Melting point: 3230 °C []
  • Density: 4.52 g/cm³ []
  • Crystal structure: Hexagonal, hP1 []
  • Solubility: Insoluble in water
  • Thermal stability: Highly stable in oxidizing environments up to 1400°C []
  • Electrical conductivity: Moderate electrical conductor []
  • High melting point: 2980°C
  • Extreme hardness: Second only to diamond among common ceramics
  • Excellent wear resistance: Making it suitable for high-friction applications
  • Superior chemical stability: Resistant to oxidation and many corrosive environments

These properties make titanium boride a valuable material for various scientific research applications, including:

Ultra-High Temperature Studies:

Due to its high melting point and thermal stability, titanium boride is a crucial material for crucibles and other components used in high-temperature furnaces and reactors. These research tools enable scientists to study various materials and phenomena at extreme temperatures, such as:

  • Development of advanced materials: Studying the behavior of potential materials for applications like hypersonic vehicles and next-generation nuclear reactors

Tribology Research:

The exceptional wear resistance of titanium boride makes it ideal for studying friction and wear mechanisms in various tribological systems. Researchers use it in:

  • Development of wear-resistant coatings: Studying the tribological behavior of different coatings containing titanium boride to improve the lifespan of mechanical components

Material Science Research:

The unique combination of properties in titanium boride makes it a subject of ongoing research for potential applications in various fields, including:

  • Development of composite materials: Studying the properties of composites incorporating titanium boride for applications requiring high strength, hardness, and wear resistance
  • Exploration of superconductive properties: Investigating the potential of manipulating the microstructure and doping of titanium boride to achieve superconductivity at higher temperatures

Theoretical Models of Electronic Configuration

The electronic structure of titanium boride compounds represents a complex interplay between the constituent elements' atomic configurations and their chemical environments within the crystal lattice. Titanium, with atomic number 22, possesses the ground state electronic configuration [Ar] 3d² 4s², contributing four valence electrons to the bonding framework [1]. Boron, with atomic number 5, exhibits the configuration [He] 2s² 2p¹, providing three valence electrons for chemical bonding [1].

First-principles density functional theory calculations have revealed that in titanium diboride (TiB₂), the most stable electronic configuration involves titanium in the +4 oxidation state (Ti⁴⁺: [Ar] 3d⁰) and boron in a reduced state approaching B⁻ (effectively [He] 2s² 2p²) [2] [3]. This charge redistribution fundamentally alters the electronic structure compared to the isolated atomic states, creating a framework where titanium atoms transfer approximately 1.18 electrons to the boron sublattice according to Mulliken population analysis [4].

The theoretical models demonstrate that titanium monoboride (TiB) and titanium semi-boride (Ti₂B) exhibit different degrees of charge transfer. In TiB, titanium atoms carry a charge of +0.62, while in Ti₂B, this value decreases to +0.30, indicating varying ionic character across the titanium-boron compound series [4]. These charge transfer patterns correlate directly with the boron content, where higher boron concentrations facilitate greater electron transfer from titanium to boron atoms.

Computational studies using the projector augmented wave method within density functional theory frameworks have established that the Ti-3d orbital population systematically decreases from Ti₂B (2.69 electrons) through TiB (2.65 electrons) to TiB₂ (2.61 electrons) [4]. This progressive depletion of d-electron density reflects the increasing participation of titanium 3d orbitals in covalent bonding with boron 2p orbitals as boron content increases.

Band Structure Analysis and Density of States

The electronic band structure of titanium borides reveals metallic behavior across all stoichiometric compositions, characterized by finite density of states at the Fermi level [4] [5]. However, significant differences exist in the density of states profiles that correlate with structural stability and mechanical properties.

Titanium diboride exhibits the most distinctive electronic structure feature: a pronounced pseudo-gap in the total density of states near the Fermi level [4] [6]. This pseudo-gap formation represents a critical electronic structure characteristic that enhances the thermodynamic stability of TiB₂ compared to other titanium borides. The pseudo-gap arises from the optimal filling of bonding states while maintaining empty antibonding states, a consequence of the specific electron count in the TiB₂ system.

The total density of states in TiB₂ primarily originates from the hybridization between titanium 3d and boron 2p orbitals, with the strongest mixing occurring in the mid-valence band region [5]. This Ti-3d and B-2p orbital hybridization creates the characteristic bonding and antibonding states that define the electronic properties. Near the Fermi level, the density of states shows a minimum corresponding to the pseudo-gap, which contributes to the enhanced stability and reduced reactivity of TiB₂.

In contrast, titanium monoboride demonstrates a higher density of states at the Fermi level, dominated by Ti-3d electrons [4] [7]. The electronic structure of TiB shows strong Ti-3d and B-2p hybridization below the Fermi level, but also exhibits significant Ti-Ti bonding contributions extending to the Fermi level. This electronic structure accounts for the metallic conductivity while maintaining strong covalent Ti-B interactions.

The band structure calculations reveal that monolayer TiB₂ can exhibit unique electronic properties, including the prediction of Dirac states with anisotropic Dirac cones [8]. These findings suggest that dimensionality effects can significantly modify the electronic structure, potentially leading to novel transport properties in reduced-dimensional titanium boride systems.

Charge Density Distribution and Transfer Phenomena

The spatial distribution of electronic charge in titanium borides provides crucial insights into the nature of chemical bonding and the origin of their remarkable properties. Electron density analysis reveals distinct regions of charge accumulation and depletion that characterize the mixed bonding nature of these compounds.

Charge density calculations demonstrate that the strongest charge accumulation occurs between boron atoms within the hexagonal boron layers, with B-B bond lengths of approximately 1.75 Å [9]. This charge concentration between boron atoms reflects the strong covalent character of B-B bonds, which contribute significantly to the high hardness and structural stability of titanium borides [3].

The Ti-B interactions exhibit a more complex charge distribution pattern, with bond lengths of approximately 2.38 Å [9]. The charge density between titanium and boron atoms shows intermediate values compared to the B-B regions, indicating the mixed ionic-covalent nature of Ti-B bonding. Mulliken population analysis reveals that boron atoms consistently carry negative charges ranging from -0.59 to -0.62 across different titanium boride compositions, while titanium atoms exhibit positive charges varying from +0.30 in Ti₂B to +1.18 in TiB₂ [4].

The charge transfer phenomena in titanium borides follow systematic trends related to boron content and structural arrangement. In TiB₂, the hexagonal layer structure facilitates efficient charge redistribution, with titanium atoms in the metallic layers donating electrons to the boron sublattice [2]. This charge transfer creates electrostatic stabilization between alternating Ti and B layers while maintaining the covalent bonding within boron sheets.

Electron deformation density studies indicate that titanium atoms experience a minimum in radial electron distribution at approximately 1.24 Å, with calculations suggesting an effective charge state approaching Ti¹⁺ in the bonding environment [10]. This finding supports the model of partial charge transfer rather than complete ionic character, consistent with the mixed bonding nature observed in experimental and theoretical investigations.

Mixed Bonding Mechanisms

Metallic, Covalent, and Ionic Contributions

The chemical bonding in titanium borides represents a complex mixture of metallic, covalent, and ionic characters that collectively determine their unique combination of properties [4] [3] [11]. This mixed bonding nature distinguishes titanium borides from purely ionic, covalent, or metallic compounds and accounts for their exceptional hardness, electrical conductivity, and thermal stability.

The covalent bonding component manifests most prominently in the B-B interactions within the hexagonal boron layers. These bonds, with lengths of approximately 1.8 Å, represent the strongest bonding interactions in the titanium boride structure [3]. The covalent B-B bonds form through sp² hybridization of boron orbitals, creating a graphite-like network that provides exceptional mechanical strength and chemical stability [2]. The strength of these covalent interactions directly correlates with the high hardness values observed in titanium borides, particularly TiB₂.

The Ti-B bonding exhibits a mixed ionic-covalent character that varies systematically across the titanium boride series. In TiB₂, the Ti-B bonds show strong ionic character due to the significant charge transfer (ΔQ = 1.18) from titanium to boron atoms [4]. However, substantial covalent contributions arise from the hybridization between titanium 3d and boron 2p orbitals, creating directional bonding that enhances the bulk modulus and mechanical properties.

The metallic bonding component primarily involves Ti-Ti interactions and contributes to the electrical conductivity observed in all titanium borides [4]. The metallic character is most pronounced in TiB, where Ti-Ti bonding states extend to the Fermi level, maintaining high electrical conductivity (~10⁵ S/cm) despite the presence of strong covalent Ti-B interactions [12]. The balance between metallic and covalent contributions determines the overall electronic transport properties.

Bond length analysis reveals the relative strength hierarchy: B-B bonds (~1.8 Å) > Ti-B bonds (~2.4 Å) > Ti-Ti bonds (~2.9 Å) [3]. This progression reflects the decreasing covalent character and increasing metallic character as bond length increases. The shorter B-B bonds correspond to the highest bond strength and provide the primary resistance to deformation, while the longer Ti-Ti bonds facilitate electronic conduction and ductility.

Pseudo-gap Formation in Total Density of States

The formation of a pseudo-gap in the total density of states represents one of the most significant electronic structure features in titanium diboride, directly impacting its stability and properties [4] [6]. This pseudo-gap appears as a minimum in the density of states near the Fermi level, creating a region of reduced electronic availability that enhances thermodynamic stability.

The pseudo-gap formation in TiB₂ arises from the specific electron count and the resulting band filling effects [6]. With 22 electrons from titanium and 10 electrons from two boron atoms, the TiB₂ system achieves an optimal electron configuration where bonding states are preferentially filled while antibonding states remain largely unoccupied. This electronic arrangement minimizes the total energy and contributes to the enhanced stability of the hexagonal AlB₂-type structure.

Theoretical calculations demonstrate that the pseudo-gap depth and position correlate with the degree of Ti-3d and B-2p orbital hybridization [4]. Stronger hybridization leads to greater separation between bonding and antibonding states, resulting in a more pronounced pseudo-gap. The presence of the Fermi level within or near this pseudo-gap indicates that the system has achieved an electronically favorable configuration that resists structural distortions.

The pseudo-gap formation also influences the mechanical properties of titanium borides. The reduced density of states at the Fermi level corresponds to increased directional bonding character and enhanced resistance to plastic deformation [4]. This electronic structure feature contributes to the exceptional hardness of TiB₂ and distinguishes it from other transition metal compounds that lack similar pseudo-gap formation.

Comparative analysis across the titanium boride series reveals that Ti₂B and TiB do not exhibit significant pseudo-gap formation, correlating with their different stability characteristics and mechanical properties [4]. The absence of pseudo-gap formation in these compounds results from their different electron counts and structural arrangements, which do not achieve the optimal band filling conditions observed in TiB₂.

Exact Mass

69.9665510 g/mol

Monoisotopic Mass

69.9665510 g/mol

Heavy Atom Count

3

General Manufacturing Information

Miscellaneous manufacturing
Transportation equipment manufacturing
Titanium boride (TiB2): ACTIVE

Dates

Last modified: 08-15-2023

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